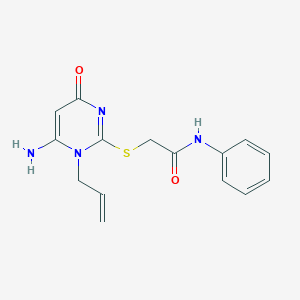
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium, also known as MPP+, is a chemical compound that has been extensively studied due to its potential application in scientific research. MPP+ is a toxic compound that is commonly used to create Parkinson's disease models in animals. In
Mecanismo De Acción
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is taken up by dopaminergic neurons in the brain through the dopamine transporter. Once inside the neuron, this compound+ is oxidized to its toxic metabolite, this compound+ radical, by monoamine oxidase-B (MAO-B). This compound+ radical then causes damage to the mitochondria, leading to the death of the neuron.
Biochemical and Physiological Effects:
This compound+ causes a decrease in dopamine levels in the brain, leading to the symptoms of Parkinson's disease. This compound+ also causes oxidative stress and mitochondrial dysfunction, which are thought to play a role in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is a well-established model for Parkinson's disease, and its mechanism of action is well understood. This compound+ is also relatively easy to synthesize and can be used in a variety of animal models. However, this compound+ is a toxic compound and must be handled with care. The use of this compound+ in animal models can also be controversial due to ethical concerns.
Direcciones Futuras
There are several future directions for the use of 2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ in scientific research. One direction is the development of new animal models for neurodegenerative diseases using this compound+. Another direction is the development of new therapies for neurodegenerative diseases based on the mechanism of action of this compound+. Finally, the use of this compound+ in the study of mitochondrial dysfunction and oxidative stress could lead to new insights into the pathogenesis of neurodegenerative diseases.
Conclusion:
In conclusion, this compound+ is a toxic compound that has been extensively studied for its potential application in scientific research. This compound+ is commonly used to create Parkinson's disease models in animals and is also used in other neurodegenerative disease models. This compound+ is synthesized by the reaction of N-methyl-4-phenylpyridinium with pyridine-2-carbaldehyde in the presence of a catalyst. This compound+ is taken up by dopaminergic neurons in the brain through the dopamine transporter and causes damage to the mitochondria, leading to the death of the neuron. This compound+ has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Métodos De Síntesis
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is synthesized by the reaction of N-methyl-4-phenylpyridinium (this compound+) with pyridine-2-carbaldehyde in the presence of a catalyst. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2,4,6-Triphenyl-1-(2-pyridinylmethyl)pyridinium+ is commonly used to create Parkinson's disease models in animals. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. This compound+ selectively damages these neurons, leading to the symptoms of Parkinson's disease. This compound+ is also used in other neurodegenerative disease models, such as Alzheimer's disease and Huntington's disease.
Propiedades
Fórmula molecular |
C29H23N2+ |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
2,4,6-triphenyl-1-(pyridin-2-ylmethyl)pyridin-1-ium |
InChI |
InChI=1S/C29H23N2/c1-4-12-23(13-5-1)26-20-28(24-14-6-2-7-15-24)31(22-27-18-10-11-19-30-27)29(21-26)25-16-8-3-9-17-25/h1-21H,22H2/q+1 |
Clave InChI |
OSUIPAIEBGWNJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=CC=N4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CC4=CC=CC=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-ethyl-N-(2-methoxydibenzo[b,d]furan-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B280398.png)

![N-(3-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B280401.png)
![1-allyl-6-amino-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4(1H)-pyrimidinone](/img/structure/B280402.png)




![2-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B280412.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280417.png)
![3-[(4-chlorophenoxy)methyl]-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B280419.png)
